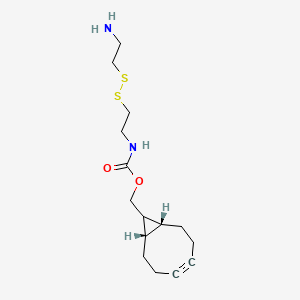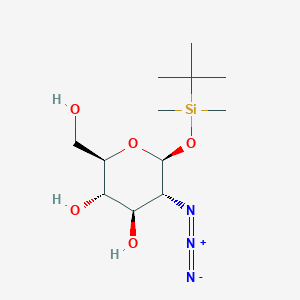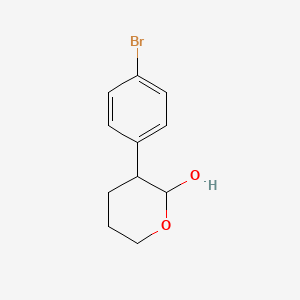
3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound features a bromophenyl group attached to a tetrahydropyran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol typically involves the reaction of 4-bromophenol with tetrahydropyran under basic conditions. The reaction proceeds through the formation of an ether linkage between the bromophenyl group and the tetrahydropyran ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of 3-(4-bromophenyl)tetrahydro-2H-pyran-2-one.
Reduction: Formation of 3-(phenyl)tetrahydro-2H-pyran-2-ol.
Substitution: Formation of 3-(4-substituted phenyl)tetrahydro-2H-pyran-2-ol.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
Comparación Con Compuestos Similares
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Similar structure but with an ether linkage instead of a hydroxyl group.
Tetrahydro-2H-pyran-2-ol: Lacks the bromophenyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol is unique due to the presence of both a bromophenyl group and a hydroxyl group, which confer distinct reactivity and potential for diverse chemical transformations .
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)oxan-2-ol |
InChI |
InChI=1S/C11H13BrO2/c12-9-5-3-8(4-6-9)10-2-1-7-14-11(10)13/h3-6,10-11,13H,1-2,7H2 |
Clave InChI |
PTVJVBZULPKVKD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(OC1)O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



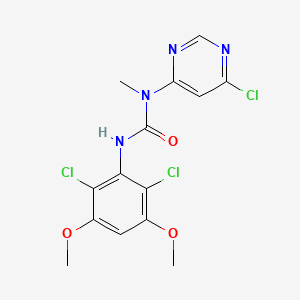
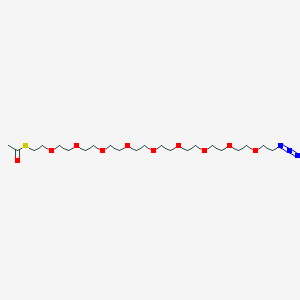
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
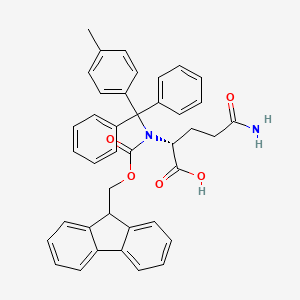
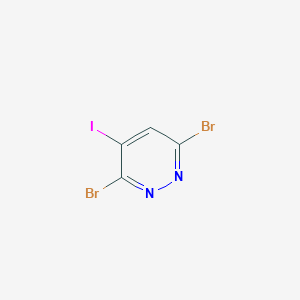
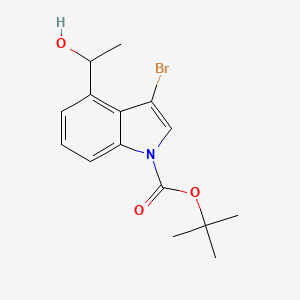
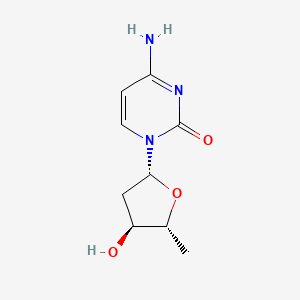
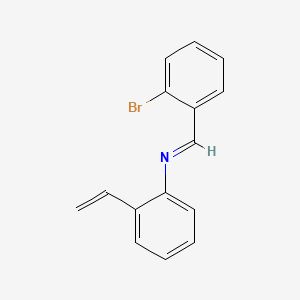
![6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)
